molecular formula C7H6F3NO2 B1447374 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227601-32-2

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1447374
CAS No.: 1227601-32-2
M. Wt: 193.12 g/mol
InChI Key: OGHSRBUQWNOQDU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine typically involves the substitution of a halogenated pyridine precursor. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with a hydroxy group under high temperature and strong base conditions . Another approach involves the protection of the hydroxy group with a methoxy group using methyl iodide, followed by further functionalization .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or iron fluoride, can facilitate the substitution reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the trifluoromethyl group, can modulate the compound’s reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Comparison: 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is unique due to the combination of hydroxy, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of the methoxy group can also influence the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-4-2-5(7(8,9)10)11-6(12)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHSRBUQWNOQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246844
Record name 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-32-2
Record name 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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